N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide is a complex organic compound characterized by the presence of an adamantane core linked to a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the benzodioxole and adamantane intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This involves the acetylation of a benzodioxole precursor under acidic conditions.
Preparation of the Adamantane Intermediate: The adamantane core is functionalized to introduce a carboxamide group.
Coupling Reaction: The benzodioxole and adamantane intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of N1-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the acetyl group or other functional groups present in the molecule.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzodioxole ring.
Wissenschaftliche Forschungsanwendungen
N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-acetyl-1,3-benzodioxol-5-yl)-2-chloroacetamide
- N-(6-acetyl-1,3-benzodioxol-5-yl)-5-methyl-2-thiophenecarboxamide
- N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1H-benzimidazol-2-ylthio)acetamide
Uniqueness
N~1~-(6-Acetyl-1,3-benzodioxol-5-YL)-1-adamantanecarboxamide stands out due to its adamantane core, which imparts unique steric and electronic properties. This makes it a valuable compound for various applications, particularly in the development of novel therapeutic agents and advanced materials.
Eigenschaften
Molekularformel |
C20H23NO4 |
---|---|
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23NO4/c1-11(22)15-5-17-18(25-10-24-17)6-16(15)21-19(23)20-7-12-2-13(8-20)4-14(3-12)9-20/h5-6,12-14H,2-4,7-10H2,1H3,(H,21,23) |
InChI-Schlüssel |
DWNCJEFNXOJGFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)C34CC5CC(C3)CC(C5)C4)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.